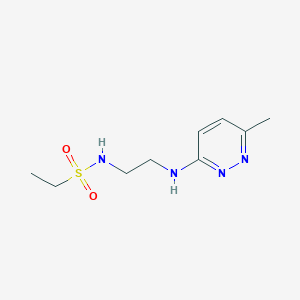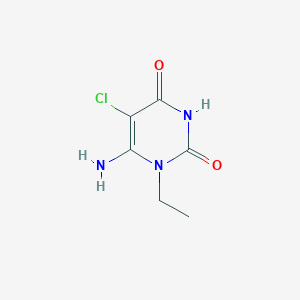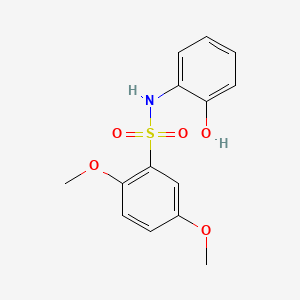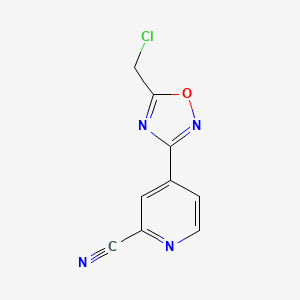
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide” is a chemical compound with the molecular formula C9H16N4O2S . The average mass of this compound is 244.314 Da, and its monoisotopic mass is 244.099396 Da .
Molecular Structure Analysis
The molecular structure of “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide” is defined by its molecular formula, C9H16N4O2S . Unfortunately, the specific structural details or 3D conformation are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide” are partially defined by its molecular formula, C9H16N4O2S, and its mass of 244.314 Da . Unfortunately, specific properties such as melting point, boiling point, solubility, and others are not available in the retrieved data.Scientific Research Applications
Synthesis and Antibacterial Activities
N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide is involved in the synthesis of various pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial activities. For instance, Hassan (2013) outlined the synthesis of 2-pyrazolines and new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, showing notable antimicrobial action against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Anticancer Potential
Research by Temple et al. (1983) explored the anticancer properties of compounds derived from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, revealing their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Novel Syntheses in Medicinal Chemistry
Rabinowitz (1972) reported the synthesis of poly-aminoalkylated derivatives using 2-amino-1-alkylsulfuric acids and primary and secondary amines, showcasing the versatility of N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide in medicinal chemistry applications (Rabinowitz, 1972).
Applications in Drug Development
Tomorowicz et al. (2020) synthesized novel benzenesulfonamides with significant cytotoxic activity against cancer cell lines, highlighting the compound's role in the development of new anticancer agents (Tomorowicz et al., 2020).
Mechanism of Action
The mechanism of action for “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide” is not available in the retrieved data. It’s worth noting that the mechanism of action for a compound often depends on its intended use, such as whether it’s used for pharmaceutical, industrial, or other purposes.
properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-3-16(14,15)11-7-6-10-9-5-4-8(2)12-13-9/h4-5,11H,3,6-7H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOQNIPGXHSPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=NN=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)


![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2672377.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)


![2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)
![N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672387.png)

![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)
![N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide](/img/structure/B2672393.png)
![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)